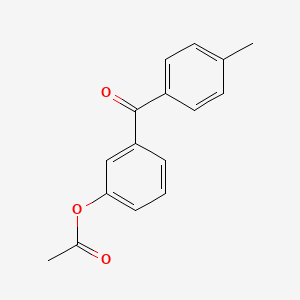

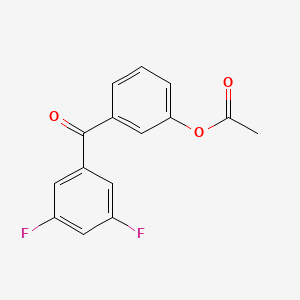

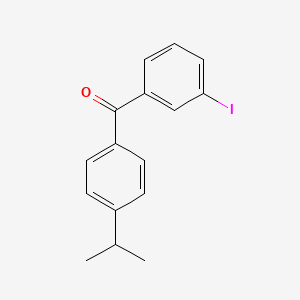

3-Iodo-4'-isopropylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

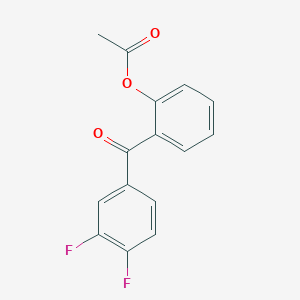

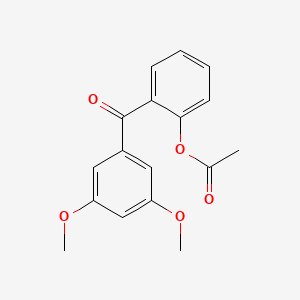

3-Iodo-4’-isopropylbenzophenone is an organic compound with the molecular formula C16H15IO . It has gained attention from researchers due to its diverse range of applications in various fields.

Molecular Structure Analysis

The molecular structure of 3-Iodo-4’-isopropylbenzophenone consists of 16 carbon atoms, 15 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The molecular weight of the compound is 350.19 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-4’-isopropylbenzophenone include its molecular formula C16H15IO and molecular weight 350.19 g/mol .Applications De Recherche Scientifique

Electrophilic Cyclization of Homopropargyl Selenides : A study by Schumacher et al. (2010) in Organic Letters describes the synthesis of highly functionalized 2,3-dihydroselenophenes from homopropargyl selenides via electrophilic cyclization, using electrophiles such as iodine. This methodology highlights the role of iodine derivatives in facilitating cyclization reactions, which is relevant to the study of 3-Iodo-4'-isopropylbenzophenone (Schumacher et al., 2010).

Catalysis in Organic Synthesis : Yakura et al. (2018) in Synlett, developed a highly reactive and easily separable catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This study illustrates the potential use of iodine-containing compounds as catalysts in organic synthesis, which could be applicable to compounds like 3-Iodo-4'-isopropylbenzophenone (Yakura et al., 2018).

Iodination of Phenols : Piscopo et al. (1983) investigated the iodination of phenols by elemental iodine in Na2CO3 solution, which is relevant to understanding the synthesis and applications of iodine derivatives in pharmaceutical intermediates. This research offers insight into the chemical behavior of iodine compounds, potentially including 3-Iodo-4'-isopropylbenzophenone (Piscopo et al., 1983).

Chemistry of Polyvalent Iodine : Zhdankin and Stang's review in Chemical Reviews (2008) discusses the development of iodine(III) and iodine(V) derivatives used in organic synthesis as reagents for various selective oxidative transformations. This comprehensive review could provide a deeper understanding of the role of iodine in organic synthesis, including the use of compounds like 3-Iodo-4'-isopropylbenzophenone (Zhdankin & Stang, 2008).

Absolute Asymmetric Photocyclization Using Isopropylbenzophenone Derivatives : Koshima et al. (2005) in The Journal of Organic Chemistry achieved absolute asymmetric photocyclization of isopropylbenzophenone derivatives, a process that could be relevant to the study of 3-Iodo-4'-isopropylbenzophenone. The research focuses on the synthesis and behavior of such compounds under specific conditions (Koshima et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

(3-iodophenyl)-(4-propan-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKMIQZYTAYRMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4'-isopropylbenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.